2-iodo-N-(pyridin-3-ylmethyl)aniline
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Overview
Description
2-Iodo-N-(pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features an iodine atom attached to the benzene ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(pyridin-3-ylmethyl)aniline can be achieved through several methods. One common approach involves the iodination of aniline derivatives. For example, a practical procedure for synthesizing 2-iodoanilines involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions . Oxygen is necessary for this transformation, and the reaction is scalable with high functional-group tolerance.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale iodination reactions. These methods often use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Iodo-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving aromatic amines.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-N-(pyridin-3-ylmethyl)aniline involves its interaction with molecular targets and pathways. The iodine atom and the pyridin-3-ylmethyl group play crucial roles in its reactivity and binding properties. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions. The specific molecular targets and pathways depend on the context of its use in research or applications .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: An aromatic amine with an iodine atom attached to the benzene ring.
N-(pyridin-3-ylmethyl)aniline: A similar compound without the iodine atom.
Uniqueness
2-Iodo-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of both the iodine atom and the pyridin-3-ylmethyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming specific complexes with metal ions. These features make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H11IN2 |
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Molecular Weight |
310.13 g/mol |
IUPAC Name |
2-iodo-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11IN2/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
InChI Key |
SQGKELFNCUOXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CN=CC=C2)I |
Origin of Product |
United States |
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